

Comparative study of the inhibitory effects of quinazolinone derivatives on α -glucosidase

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Amino-2-phenyl-4(3H)-quinazolinone

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Quinazolinone Derivatives as Potent Inhibitors of α -Glucosidase: A Comparative Analysis

For researchers and professionals in drug development, the quest for effective and safe α -glucosidase inhibitors is a critical frontier in the management of type 2 diabetes mellitus. Quinazolinone scaffolds have emerged as a promising class of compounds, demonstrating significant inhibitory activity against this key enzyme. This guide provides a comparative overview of various quinazolinone derivatives, supported by experimental data, to aid in the evaluation and selection of potential drug candidates.

Comparative Inhibitory Effects of Quinazolinone Derivatives

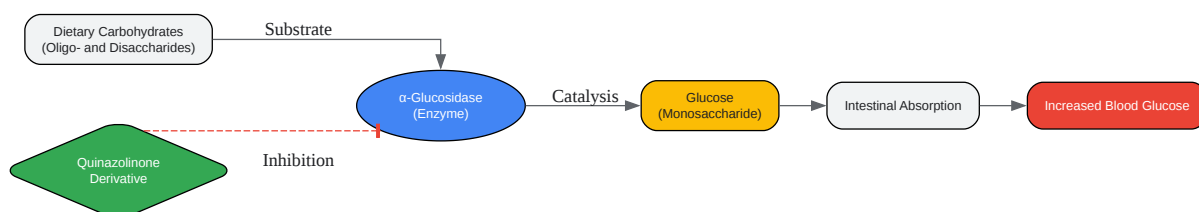
The inhibitory potential of different quinazolinone derivatives against α -glucosidase is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values. A lower IC₅₀ value indicates greater potency. The following table summarizes the IC₅₀ values of several quinazolinone derivatives from various studies, compared to the standard drug, acarbose.

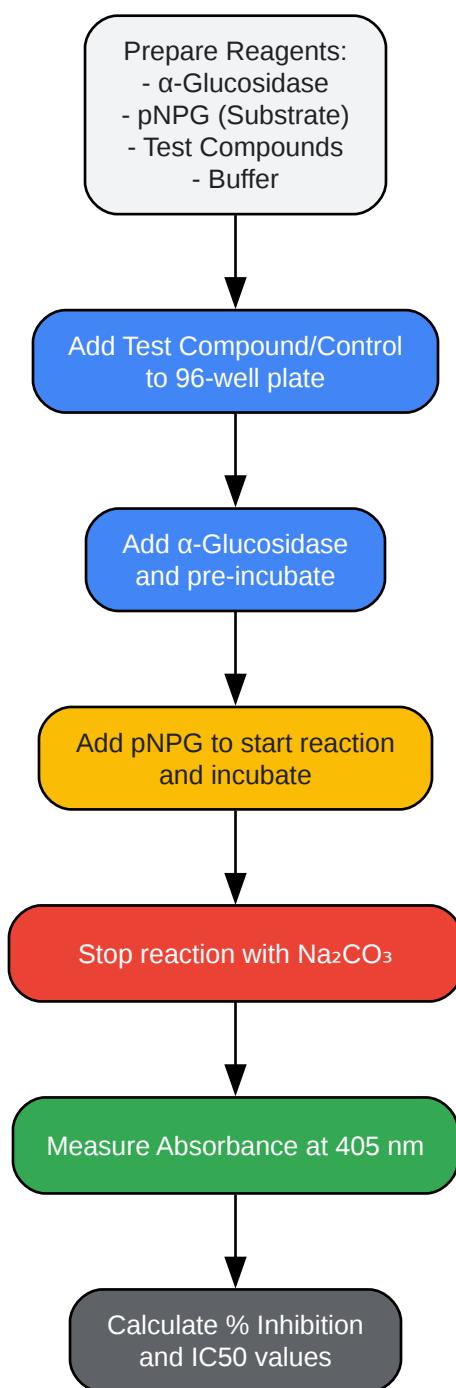
Compound ID/Series	Derivative Type	IC50 (μM)	Inhibition Type	Reference
Acarbose (Standard)	-	~750.0	Competitive	[1][2]
7b	Quinazolin-4(3H)-one bearing phenoxy-acetamide	14.4 ± 0.2	Competitive	[1]
CQ	2-(4-chlorophenyl)-quinazolin-4(3H)-one	12.5 ± 0.1	Non-competitive	[3][4]
BQ	2-(4-bromophenyl)-quinazolin-4(3H)-one	15.6 ± 0.2	Non-competitive	[3][4]
4h	2,3-Dihydroquinazolin-4(1H)-one from pyrazol-4-carbaldehyde	Stronger than acarbose	-	[5]
4i	2,3-Dihydroquinazolin-4(1H)-one from pyrazol-4-carbaldehyde	Stronger than acarbose	-	[5]
3c	6-bromo-2-(4-chlorophenyl)-4-methyl-1,2-dihydroquinazolin-3-oxide	0.92 ± 0.01	-	[6]
3l	6-iodo-2-(4-methoxyphenyl)-	1.04 ± 0.03	-	[6]

	4-methyl-1,2-dihydroquinazoline 3-oxide			
3p	8-bromo-6-iodo-2-(4-methoxyphenyl)-4-methyl-1,2-dihydroquinazoline 3-oxide	0.78 ± 0.05	-	[6]
8a	Quinazolinone-1,2,3-triazole-acetamide hybrid	45.3 ± 1.4	Competitive	[2]
8a (another study)	1,2,3-triazole-quinazolinone derivative	10.16 ± 0.358	-	[7]
4i (another study)	Quinoline-1,3,4-oxadiazole conjugate	15.85	-	[8]

Mechanism of α -Glucosidase Inhibition

α -Glucosidase is an enzyme located in the brush border of the small intestine that catalyzes the cleavage of oligosaccharides and disaccharides into monosaccharides, which are then absorbed into the bloodstream. Inhibition of this enzyme delays carbohydrate digestion and absorption, thereby reducing the postprandial increase in blood glucose levels. Quinazolinone derivatives have been shown to inhibit α -glucosidase through both competitive and non-competitive mechanisms.[1][2][3][4]





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- To cite this document: BenchChem. [Comparative study of the inhibitory effects of quinazolinone derivatives on α -glucosidase]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b155341#comparative-study-of-the-inhibitory-effects-of-quinazolinone-derivatives-on-glucosidase]

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